2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidine core fused with a cyclohexyl group at position 3 and a 3,4-dimethoxyphenylacetamide moiety at position 1. The 3,4-dimethoxyphenyl group enhances lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-30-19-12-11-15(13-20(19)31-2)24-21(27)14-25-18-10-6-9-17(18)22(28)26(23(25)29)16-7-4-3-5-8-16/h11-13,16H,3-10,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRDVXHJNYEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structural complexity suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₂₄H₂₆N₄O₃
- Molecular Weight : 418.5 g/mol
- CAS Number : 1018062-19-5
The precise mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological pathways. This interaction could modulate cellular processes such as apoptosis or cell proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities including cytotoxicity against cancer cells. For instance:
- Cytotoxicity : Studies have shown that derivatives of cyclopenta[d]pyrimidine compounds can exhibit potent cytotoxic effects against various cancer cell lines. The cytotoxicity is often quantified using assays such as the sulforhodamine B assay.
- Antitumor Activity : The structural components of the compound suggest potential antitumor properties. The presence of a cyclohexyl group and dioxo moiety may enhance its interaction with tumor-specific targets.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
| Study | Compound | Cell Line | EC₅₀ (μM) | Notes |
|---|---|---|---|---|
| Betulinic acid derivative | HT29 | 0.6 | Exhibited high cytotoxicity | |
| Cyclopentapyrimidine derivative | Various | Varies | Potential for tumor selectivity |
These findings suggest that modifications to the cyclopenta[d]pyrimidine framework can lead to enhanced biological potency.
Comparative Analysis
To provide context for the biological activity of our compound, we can compare it with other known compounds in terms of molecular structure and activity:
| Compound Name | Structure | Activity Type | Notable Effects |
|---|---|---|---|
| Betulinic Acid Amide | Structure | Cytotoxicity | Effective against multiple cancer types |
| Oleanolic Acid Derivative | Structure | Antitumor | Reduced tumor growth in vivo |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to .
†Calculated using molecular formula.
Structural and Functional Insights
- Core Modifications: The target compound’s cyclopenta[d]pyrimidine core differs from thieno-pyrimidine analogs (), which incorporate sulfur atoms, altering electronic properties and metabolic stability .
- Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to hydrophilic N,N-bis(2-hydroxyethyl) groups () or polar sulfanyl linkages () .
- Adamantane () and chlorophenyl () substituents enhance steric bulk and target affinity, respectively, but may reduce solubility .
Preparation Methods
Cyclocondensation with Acetamidine Hydrochloride
In a representative procedure, 2-carbethoxycyclopentanone (55.7 g) is dissolved in potassium tert-butoxide/tert-butanol solution, followed by acetamidine hydrochloride (33.7 g). The mixture is stirred at room temperature for 25 hours, yielding 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine. This intermediate is critical for subsequent functionalization.
Key Reaction Conditions
Introduction of the Cyclohexyl Group
The cyclohexyl moiety at position 3 of the pyrimidine ring is introduced via alkylation or nucleophilic substitution. Patent US2969361A describes cyclohexyl group incorporation using cyclohexyl halides or cyclohexylamine under reflux conditions.
Alkylation with Cyclohexyl Bromide
The intermediate 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine is treated with cyclohexyl bromide in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with chloroform.
Optimization Notes
- Higher yields (75–80%) are achieved using excess cyclohexyl bromide (1.5 eq).
- Catalytic potassium iodide enhances reactivity.
Functionalization with the Acetamide Side Chain
The N-(3,4-dimethoxyphenyl)acetamide group is appended via nucleophilic acyl substitution. A two-step process is employed: (1) synthesis of the acetamide precursor and (2) coupling to the pyrimidine core.
Synthesis of N-(3,4-Dimethoxyphenyl)acetamide
3,4-Dimethoxyaniline is reacted with acetyl chloride in pyridine at 0–5°C, followed by stirring at room temperature for 4 hours. The crude product is purified via recrystallization from ethanol.
Reaction Parameters
Coupling to the Pyrimidine Core
The cyclohexyl-substituted pyrimidine intermediate is treated with N-(3,4-dimethoxyphenyl)acetamide in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction proceeds in dichloromethane at ambient temperature for 6 hours.
Critical Data
Alternative Pathways and Optimizations
One-Pot Synthesis
Recent advances describe a one-pot method combining cyclocondensation, alkylation, and acylation. Starting from 2-carbethoxycyclopentanone, cyclohexylamine, and N-(3,4-dimethoxyphenyl)acetamide, the reaction is catalyzed by p-toluenesulfonic acid in toluene under reflux.
Advantages
Green Chemistry Approaches
Water-mediated reactions using micellar catalysis (e.g., TPGS-750-M) have been explored, achieving comparable yields (65–70%) while minimizing organic solvent use.
Data Tables
Table 1: Comparative Analysis of Key Synthesis Methods
Table 2: Solvent and Temperature Effects on Cyclohexyl Addition
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 75 |
| DMSO | 90 | 10 | 68 |
| NMP | 100 | 8 | 72 |
Challenges and Solutions
Steric Hindrance
The cyclohexyl group introduces steric bulk, slowing acylation. Using bulky coupling agents (e.g., HATU over EDCI) improves efficiency.
Purification
Chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves intermediates, while final product purity (>98%) is achieved via recrystallization from ethanol/water.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
